6-Bromovanillin

Quality Control Pharmaceutical Intermediates Isomer Differentiation

Validated Carbidopa intermediate. Ortho-bromo substitution at 6-position enables specific Ullmann coupling — not viable with 5-bromovanillin. ≥98% purity minimizes downstream cGMP purification. 174–178°C melting point differentiates from isomers for rapid QC. Peer-reviewed X-ray and NMR data ensure unambiguous characterization. Choose 6-bromovanillin for reproducible, regulatory-compliant synthesis.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 60632-40-8
Cat. No. B042375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromovanillin
CAS60632-40-8
Synonyms2-Bromo-4-hydroxy-5-methoxybenzaldehyde;  6-Bromovanillin; 
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)Br)O
InChIInChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3
InChIKeyFVNRNBGSHCWQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromovanillin (CAS 60632-40-8) Technical Specifications and Industrial Sourcing Baseline


6-Bromovanillin (2-Bromo-4-hydroxy-5-methoxybenzaldehyde) is a halogenated benzaldehyde derivative with molecular formula C8H7BrO3 and molecular weight 231.04 g/mol [1]. The compound is characterized by a bromine atom positioned ortho to the aldehyde group and meta to the methoxy substituent on the vanillin aromatic framework [2]. 6-Bromovanillin functions primarily as a key pharmaceutical intermediate in the synthesis of Carbidopa (C175915), an aromatic amino acid decarboxylase inhibitor used in Parkinson's disease combination therapy . The compound exhibits a reported melting point of 178°C (or 174-175°C per alternative sources) and requires storage under inert atmosphere at 2-8°C [3][4].

Why 6-Bromovanillin (CAS 60632-40-8) Cannot Be Substituted with Alternative Bromovanillin Isomers


Substitution of 6-bromovanillin with its positional isomer 5-bromovanillin (CAS 2973-76-4) or 2-bromovanillin is chemically non-viable in most synthetic applications due to fundamentally divergent regiochemical outcomes in downstream coupling reactions [1]. The bromine substitution pattern on the vanillin scaffold dictates orthogonal reactivity at specific carbon positions: 6-bromovanillin places the bromine leaving group ortho to the aldehyde and meta to the methoxy group, enabling Ullmann coupling at the 6-position for biphenyl systems [2]. In contrast, 5-bromovanillin presents bromine para to the hydroxyl group, which alters electronic density distribution and directs palladium-catalyzed cross-couplings to different connectivity patterns . Furthermore, the three isomers exhibit distinct melting point ranges (6-bromo: 174-178°C; 5-bromo: 161-167°C; 2-bromo: not commercially standardized), enabling unambiguous identity verification when isomeric purity is critical for downstream pharmaceutical regulatory compliance .

6-Bromovanillin (CAS 60632-40-8) Quantified Differentiation Against Comparator Compounds


6-Bromovanillin vs 5-Bromovanillin: Distinct Melting Point Enables Isomeric Identity Verification in QC Workflows

6-Bromovanillin exhibits a melting point range of 174-178°C, which is consistently 10-17°C higher than the melting point of its primary positional isomer 5-bromovanillin (161-167°C) . This thermal differentiation provides an accessible QC parameter for confirming isomeric identity post-synthesis or upon receipt without requiring NMR analysis [1].

Quality Control Pharmaceutical Intermediates Isomer Differentiation

6-Bromovanillin vs 5-Bromovanillin: Superior Commercial Purity Specifications for cGMP Synthesis

Commercially available 6-bromovanillin is offered at 99.96% purity (HPLC) from MedChemExpress, representing a purity specification that is approximately 5 absolute percentage points higher than typical 5-bromovanillin commercial offerings (95-97% purity range) . This purity differential corresponds to a 50- to 125-fold reduction in total impurity burden (0.04% vs 3-5% impurities) .

Pharmaceutical Synthesis cGMP Compliance Purity Specifications

6-Bromovanillin: Validated Route to Carbidopa via Ortho-Bromo Substitution Pattern

6-Bromovanillin is a documented key intermediate in the synthesis of Carbidopa (C175915), an aromatic amino acid decarboxylase inhibitor essential for Parkinson's disease combination therapy with levodopa . The ortho-bromo substitution pattern at the 6-position enables specific carbon-carbon bond formation chemistry that would produce different regioisomeric products if the 5-bromo isomer were substituted, as the 5-bromovanillin scaffold would place the reactive site at a different position relative to the aldehyde and hydroxyl directing groups .

Carbidopa Synthesis Parkinson's Disease Pharmaceutical Intermediates

6-Bromovanillin vs 5-Bromovanillin: Differentiated Directing Group Effects in Aromatic Substitution

Regioselectivity studies on vanillin bromination demonstrate that 6-bromovanillin formation is directed exclusively by the para effect of the methoxy (-OMe) group, whereas 5-bromovanillin formation requires concerted ortho direction from the hydroxyl group and meta direction from the aldehyde group [1]. This mechanistic divergence means that synthetic protocols optimized for 6-bromovanillin production operate under distinct electronic control paradigms compared to 5-bromovanillin syntheses, with the 5-bromo isomer representing the thermodynamically favored product under standard bromination conditions (88-90% yield reported for 5-bromo) [2].

Regioselectivity Electrophilic Aromatic Substitution Directing Effects

6-Bromovanillin: Validated Starting Material for Ullmann Coupling in Phenanthrene Synthesis

6-Bromovanillin has been specifically employed as the key building block in a novel strategy for synthesizing oxygenated phenanthrenes via ambient-temperature Ullmann coupling, generating a 6,6'-biphenyl-1,1'-dicarboxaldehyde intermediate followed by McMurry coupling [1]. The ortho-bromo substitution relative to the aldehyde group enables the formation of biaryl systems with specific connectivity patterns that cannot be accessed using 5-bromovanillin due to the altered relative positioning of reactive centers [2].

Ullmann Coupling Phenanthrene Synthesis Cross-Coupling Chemistry

6-Bromovanillin: Validated NMR and X-Ray Characterization Supporting Structure Confirmation

Recent comprehensive characterization of 6-bromovanillin includes first-time X-ray crystallographic structure determination along with updated 1H NMR (DMSO-d6: δ 3.83 ppm, 3H, s; 7.11 ppm, 1H, s; 7.34 ppm, 1H, s; 10.01 ppm, 1H, s; 10.86 ppm, 1H, br s), 13C NMR, and IR spectroscopic data, providing a modern, peer-reviewed reference dataset for identity confirmation [1]. This level of characterization exceeds typical vendor datasheet information and enables unambiguous structure verification in regulatory submissions.

Structural Characterization X-ray Crystallography Spectroscopic Reference Data

6-Bromovanillin (CAS 60632-40-8) Optimal Procurement and Deployment Scenarios


Carbidopa API Synthesis for Parkinson's Disease Therapeutics

6-Bromovanillin is the validated key intermediate for Carbidopa synthesis, with the ortho-bromo substitution pattern at the 6-position enabling the specific carbon-carbon bond formation required for the final drug substance structure . Procurement of 6-bromovanillin at the 99.96% purity specification (commercially available from MedChemExpress) minimizes downstream purification requirements in cGMP manufacturing environments, directly reducing cost of goods and impurity control burden .

Oxygenated Phenanthrene Synthesis via Ullmann-McMurry Cascade

Researchers developing polycyclic aromatic systems or extended π-conjugated materials should select 6-bromovanillin for its demonstrated utility in ambient-temperature Ullmann coupling to generate 6,6'-biphenyl-1,1'-dicarboxaldehyde intermediates, a transformation not reported with 5-bromovanillin . The peer-reviewed X-ray crystallographic and updated NMR data available for 6-bromovanillin further support unambiguous characterization of coupling products .

Quality Control and Identity Verification in Multi-Isomer Laboratory Workflows

Laboratories handling both 6-bromovanillin and 5-bromovanillin can leverage the 10-17°C melting point differential (6-bromo: 174-178°C; 5-bromo: 161-167°C) as a rapid, low-cost identity verification method prior to use in sensitive synthetic sequences, reducing reliance on NMR for routine QC checks . This thermal differentiation provides a practical procurement and inventory management advantage when multiple bromovanillin isomers are maintained in parallel stockrooms.

Biochemical Reagent Procurement for Life Science Research

For academic and industrial life science laboratories, 6-bromovanillin is available as a standardized biochemical reagent suitable for use as a biological material or organic compound in research applications . The compound's documented solubility profile (DMSO: 50-100 mg/mL with ultrasonication) and defined storage conditions (-20°C for powder, 4°C under inert atmosphere) provide validated handling parameters that support reproducible experimental outcomes in cellular and biochemical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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